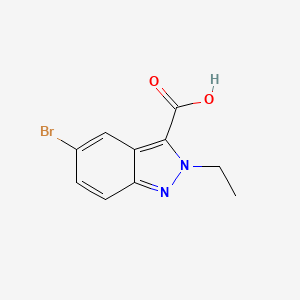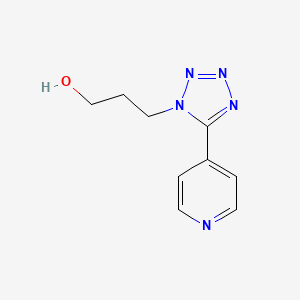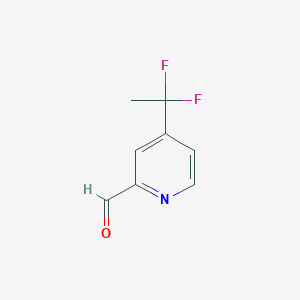![molecular formula C12H14N4O2 B7628674 3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid](/img/structure/B7628674.png)
3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of tetrazoles, which have been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid is not fully understood. However, it has been proposed that the compound may act by inhibiting enzymes involved in cell wall synthesis in bacteria and fungi. Additionally, it may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. For example, it has been found to inhibit the growth of bacterial and fungal cells by disrupting cell wall synthesis. It has also been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Furthermore, this compound has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It has also been found to have anticancer activity against various cancer cell lines. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid. One area of interest is the development of more efficient synthesis methods to improve the yield of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, research is needed to evaluate the potential of this compound as a therapeutic agent for various diseases, including bacterial and fungal infections and cancer.
Synthesemethoden
The synthesis of 3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid involves the reaction of 5-propyl-1H-tetrazole with 3-bromobenzoic acid in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. This method has been reported to yield the compound in moderate to good yields.
Wissenschaftliche Forschungsanwendungen
3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to have antifungal activity against Candida albicans. Furthermore, this compound has been found to have anticancer activity against various cancer cell lines, including breast cancer and lung cancer.
Eigenschaften
IUPAC Name |
3-[(5-propyltetrazol-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-4-11-13-14-15-16(11)8-9-5-3-6-10(7-9)12(17)18/h3,5-7H,2,4,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAKOPMKKQJOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=NN1CC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
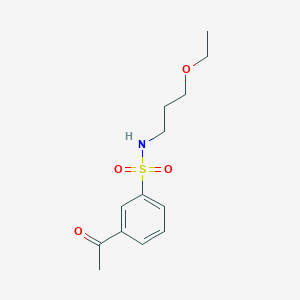

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)
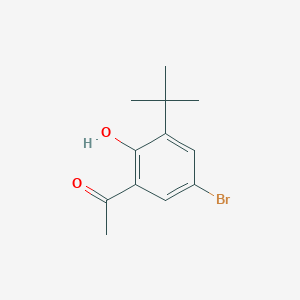
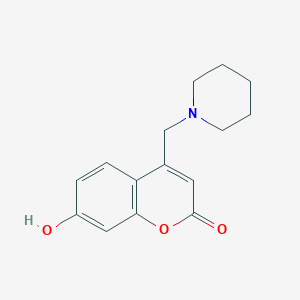
![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)


